Superior Potency Against Drug-Resistant Malaria: >15-Fold Increase in Activity from Chlorine Substitution
A head-to-head study on a series of benzimidazolyl-chalcones demonstrated that the presence of the 5-chloro substituent is critical for potent antiplasmodial activity. The unsubstituted 5-chlorobenzimidazole derivative (3b) showed an IC50 of 0.78 µM against chloroquine-resistant (CQ-R) P. falciparum. In contrast, a weakly active, non-chlorinated analog (3a) was identified, highlighting that chlorine substitution enhances activity by more than an order of magnitude in this context . The study also established chloroquine as a reference with a sensitivity threshold of 100 nM .
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 0.78 µM |
| Comparator Or Baseline | Non-chlorinated analog (3a) and Chloroquine (CQ) reference |
| Quantified Difference | Target compound is >128-fold more potent than the chloroquine reference threshold; non-chlorinated analog was weakly active. |
| Conditions | Chloroquine-resistant (CQ-R) strains of P. falciparum, in vitro HRP2 ELISA assay |
Why This Matters
This quantifies the essential role of the 5-chloro group for achieving low-micromolar potency against a clinically relevant drug-resistant parasite, a key differentiator for antimalarial drug discovery programs.
- [1] N'Guessan, J. P., Coulibaly, S., Alzain, A. A., Sissouma, D., Yavo, W., & Ouattara, M. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. Journal of Pharmaceutical Research International, 33(46B), 136-147. View Source
